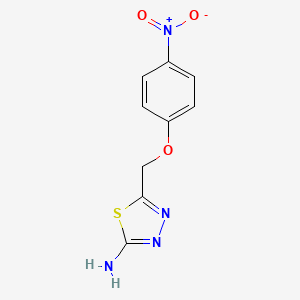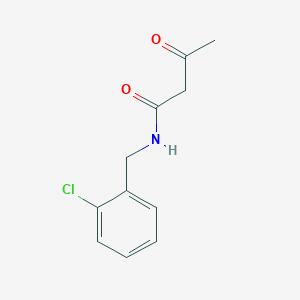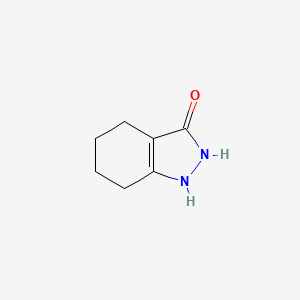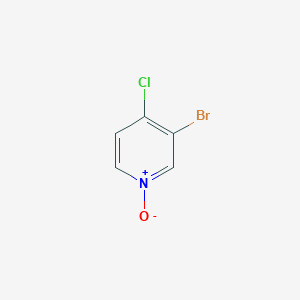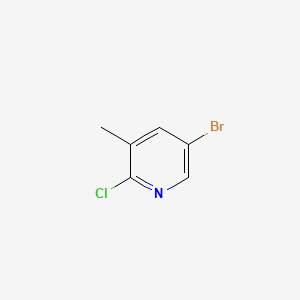
5-Bromo-2-chloro-3-methylpyridine
Vue d'ensemble
Description
5-Bromo-2-chloro-3-methylpyridine is a halogenated pyridine derivative that has not been directly studied in the provided papers. However, its structural analogs have been extensively researched due to their potential as intermediates in the synthesis of complex organic molecules, particularly in medicinal chemistry. These analogs include various halogenated pyridines that have been functionalized or used as scaffolds for further chemical reactions 10.
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been described, where catalytic amination conditions lead to the substitution of the bromide group . Another approach involves the use of halogen dance reactions to synthesize halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be further manipulated to create pentasubstituted pyridines . Additionally, Stille coupling and bromination reactions have been employed to synthesize brominated bipyridines and bipyrimidines, which are useful for the preparation of metal-complexing molecular rods .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be complex and is often characterized using spectroscopic techniques and crystallography. For example, the crystal structure of a Schiff base compound derived from a bromo-chloro pyridine has been determined, revealing a trans configuration around the C=N double bond and nearly coplanar benzene and pyridine rings . Similarly, the crystal structure of a bromo-pyridinyl indazole derivative has been elucidated, showing two symmetry-independent molecules with an intramolecular C-H...N hydrogen bond forming an S(6) ring motif .
Chemical Reactions Analysis
The reactivity of halogenated pyridines is influenced by the position and nature of the halogen substituents. For instance, the reactivity of 5-bromo-2-chloro-3-fluoropyridine towards nucleophiles varies depending on the reaction conditions, allowing for selective substitution at different positions . The reactivity of halogen atoms in dihydroxypyridines has also been studied, demonstrating that the position of the halogen can dictate the outcome of substitution reactions . Furthermore, the amination of 5-bromo-1,7-naphthyridine results in tele-amination and a Chichibabin reaction, highlighting the diverse reactivity patterns of bromo-substituted pyridines10.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are largely determined by their molecular structure and the presence of halogen atoms. These compounds typically exhibit high reactivity due to the presence of electron-withdrawing halogen substituents, which can activate the pyridine ring towards nucleophilic substitution reactions 10. The introduction of different halogens can also affect the boiling and melting points, solubility, and stability of these compounds. The crystallographic studies provide insights into the solid-state properties, such as lattice dimensions, space groups, and intermolecular interactions, which can influence the material properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Crystal Structure Analysis
5-Bromo-2-chloro-3-methylpyridine has been utilized in the synthesis of complex chemical compounds. For instance, it has been used in the creation of new Schiff base compounds, which are notable for their antibacterial activities. Such compounds, synthesized through condensation reactions, have been characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, contributing significantly to structural chemistry research (Wang et al., 2008).
Halogen Atom Migration Studies
The study of halogen atom migration in halogeno-derivatives of pyridines has been another area of application. This involves investigating the behaviors and transformations of halogen atoms under various conditions, providing insights into the structure and reactivity of halogenated pyridines (H. J. Hertog & J. C. Schogt, 2010).
Halogen-rich Intermediate for Synthesis
5-Bromo-2-chloro-3-methylpyridine serves as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. These pyridines are important building blocks in medicinal chemistry research, enabling the creation of compounds with desired functionalities for further chemical manipulations (Yong-Jin Wu et al., 2022).
Chemoselective Functionalization
In organic chemistry, chemoselective functionalization is crucial for creating specific compounds. 5-Bromo-2-chloro-3-methylpyridine has been used in studies exploring chemoselective amination, which is vital for synthesizing compounds with precise structural and functional properties (Bryan W. Stroup et al., 2007).
Preparation of Medicines and Pesticides
This compound is also an important intermediate in the preparation of various medicines and pesticides. Studies have explored methods like extraction, distillation, and column chromatography for its purification, indicating its role in pharmaceutical and agrochemical industries (Su Li, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKHJMMNFPBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301312 | |
| Record name | 5-bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-methylpyridine | |
CAS RN |
29241-60-9 | |
| Record name | 29241-60-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

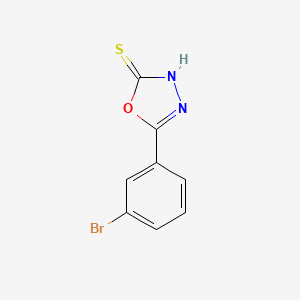
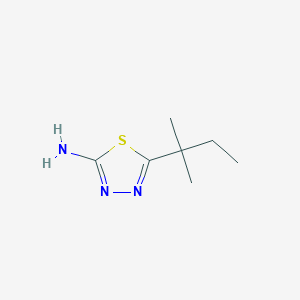
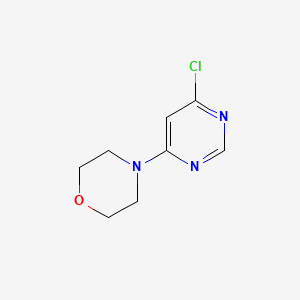
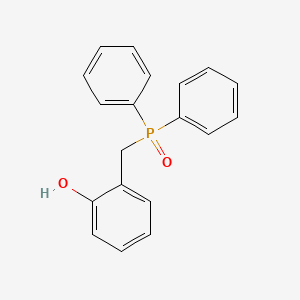
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)
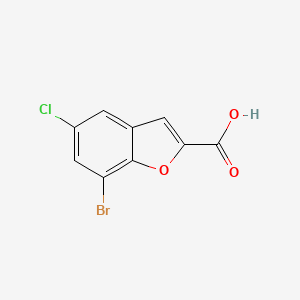
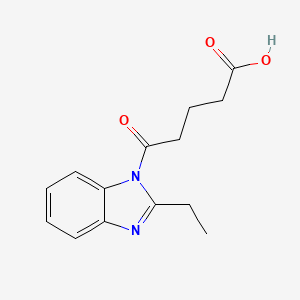
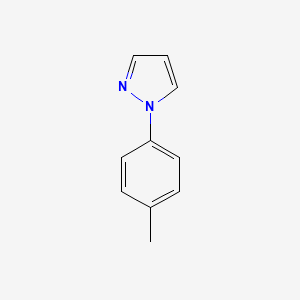
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)
